1-Benzylquinolin-1-ium nitrate

Description

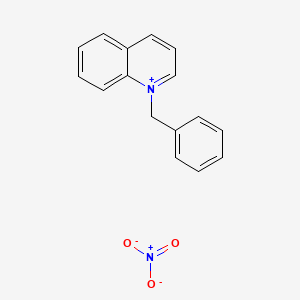

1-Benzylquinolin-1-ium nitrate is a quaternary ammonium salt derived from quinoline, where a benzyl group is attached to the nitrogen atom of the heterocyclic ring, and the counterion is nitrate (NO₃⁻). The molecular formula is C₁₆H₁₄N·NO₃, with a molecular weight of 297.30 g/mol (calculated from the chloride analog in ). This compound is structurally characterized by the planar quinoline ring system and the ionic interaction between the cationic benzylquinolinium moiety and the nitrate anion.

It is primarily utilized in pharmaceutical research as a precursor or intermediate for synthesizing bioactive molecules, including antibiotics, anticancer agents, and antiviral drugs . Its stability and compatibility with analytical techniques also make it a valuable reagent in chemical analyses .

Properties

IUPAC Name |

1-benzylquinolin-1-ium;nitrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N.NO3/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;2-1(3)4/h1-12H,13H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGJVZLUXBVSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzylquinolin-1-ium nitrate typically involves the reaction of quinoline with benzyl chloride in the presence of a base, followed by the addition of nitric acid to form the nitrate salt. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or acetonitrile.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Reactivity with Nucleophiles

The compound’s benzyl group exhibits electrophilic character, enabling nucleophilic substitution (SN2) reactions (Table 1):

The nitrate anion’s poor nucleophilicity ensures minimal interference, favoring SN2 mechanisms .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

Key Data:

Photochemical Behavior

Under UV irradiation (254 nm), the nitrate group undergoes homolytic cleavage, generating reactive oxygen species (ROS):

This property is exploited in photoacid generators for lithography, though direct studies on 1-benzylquinolin-1-ium nitrate remain limited .

Stability and Solubility

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility in H₂O | 12.8 g/100 mL | 25°C | |

| Stability in air | Hygroscopic | RH >60% | |

| pKa (quinolinium) | 4.7 | Aqueous solution |

Scientific Research Applications

1-Benzylquinolin-1-ium nitrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzylquinolin-1-ium nitrate involves its interaction with molecular targets such as enzymes and receptors. The nitrate group can release nitric oxide, which acts as a signaling molecule in various biological pathways. The benzyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Benzylquinolin-1-ium Chloride

- Molecular Formula : C₁₆H₁₄ClN

- Molecular Weight : 255.74 g/mol

- Key Differences: Counterion: Chloride (Cl⁻) instead of nitrate. Solubility: Likely more soluble in polar solvents due to the smaller ionic radius of Cl⁻ compared to NO₃⁻. Applications: Similar pharmaceutical applications but with differences in reactivity.

2-Cyanoquinolin-1-ium Nitrate

- Molecular Formula: C₁₀H₇N₂·NO₃

- Molecular Weight : 221.18 g/mol

- Key Differences: Substituent: A cyano (-CN) group at the 2-position of the quinoline ring. Reactivity: The electron-withdrawing cyano group enhances hydrogen-bonding capabilities, influencing crystal packing and biological interactions .

Urea Nitrate

- Molecular Formula : CH₅N₃O₄

- Molecular Weight : 123.07 g/mol

- Key Differences: Organic Component: Urea (NH₂CONH₂) instead of a quinoline derivative. Reactivity: Highly explosive due to the nitrate group’s oxidizing properties and urea’s decomposition kinetics. Applications: Used in explosives, contrasting sharply with the medicinal and analytical roles of 1-benzylquinolin-1-ium nitrate .

Comparative Data Table

Critical Analysis of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.